3-(3,4-Difluorophenyl)azetidine
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Overview
Description
“3-(3,4-Difluorophenyl)azetidine” is a chemical compound with the molecular formula C9H9F2N . It is also known as 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride . The compound has a molecular weight of 169.171 Da .
Synthesis Analysis
Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring with a 3,4-difluorophenyl group attached .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions .
Physical and Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Functionalization
Azetidines, including 3-(3,4-difluorophenyl)azetidine, are valuable motifs in drug discovery due to their unique chemical space accessibility. They can be synthesized through various routes, including cycloadditions, nucleophilic additions, and ring-expansion reactions. These compounds exhibit remarkable reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of functionalized derivatives. For instance, azetidines are precursors to β-lactams, which are crucial for developing antibiotics and other biologically active compounds. Azetidin-2-ones, a closely related class, have shown applications as cholesterol absorption inhibitors and enzyme inhibitors, highlighting their versatility in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).
Catalysis in Synthesis
The synthesis of 3,3-diarylazetidines demonstrates the utility of azetidines in accessing underexplored chemical spaces for drug discovery. A notable method involves the calcium(II)-catalyzed Friedel-Crafts reaction, showcasing the importance of the azetidine scaffold in facilitating the synthesis of complex, drug-like molecules. This process highlights the reactivity and functionalization potential of azetidines, making them valuable for constructing pharmacologically relevant structures (Denis et al., 2018).
Advances in Synthetic Strategies
Recent advancements in the synthetic strategies of azetidines underscore their immense reactivity and potential in creating highly functionalized molecules. These strategies emphasize the versatility of azetidines as heterocyclic synthons in medicinal chemistry, showcasing their role in peptidomimetic, nucleic acid chemistry, and catalytic processes (Mehra, Lumb, Anand, & Kumar, 2017).
Antioxidant Activity of Derivatives
The investigation into the antioxidant potential of Schiff bases and azetidines derived from phenyl urea derivatives highlights the chemical diversity and biological relevance of the azetidine scaffold. These compounds display moderate to significant antioxidant effects, contributing to the understanding of azetidines and their derivatives in medicinal chemistry (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Safety and Hazards
Future Directions
Azetidines are prevalent structural motifs found in various biologically active compounds. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthetic use .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZNOLGWDTJKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747626 |
Source
|
Record name | 3-(3,4-Difluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203797-46-9 |
Source
|
Record name | 3-(3,4-Difluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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